molecular formula C9H5ClF4N2O2 B13433467 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]

3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]

Cat. No.: B13433467
M. Wt: 284.59 g/mol
InChI Key: LDMVMQNCZKQVOI-CQPUUCJISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] typically involves the reaction of 3,3,3-trifluoro-2-oxopropanal with 2-(4-chloro-2-fluoro-5-hydroxyphenyl)hydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins or enzymes, leading to the modulation of their activity. The trifluoromethyl and hydrazone groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H5ClF4N2O2

Molecular Weight

284.59 g/mol

IUPAC Name

(3Z)-3-[(4-chloro-2-fluoro-5-hydroxyphenyl)hydrazinylidene]-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5ClF4N2O2/c10-4-1-5(11)6(2-7(4)17)16-15-3-8(18)9(12,13)14/h1-3,16-17H/b15-3-

InChI Key

LDMVMQNCZKQVOI-CQPUUCJISA-N

Isomeric SMILES

C1=C(C(=CC(=C1O)Cl)F)N/N=C\C(=O)C(F)(F)F

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)NN=CC(=O)C(F)(F)F

Origin of Product

United States

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